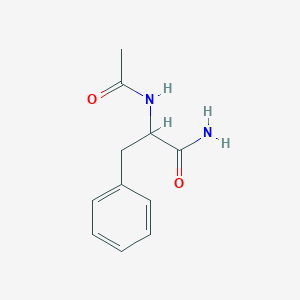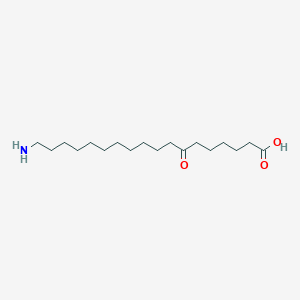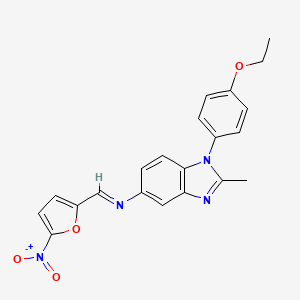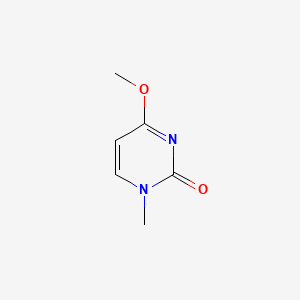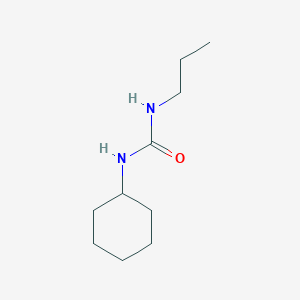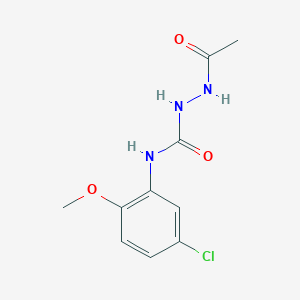
N-(3,4-dichlorophenyl)hexadecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)hexadecanamide is a chemical compound with the molecular formula C22H35Cl2NO and a molecular weight of 400.436 g/mol It is characterized by the presence of a dichlorophenyl group attached to a hexadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)hexadecanamide typically involves the reaction of 3,4-dichloroaniline with hexadecanoic acid or its derivatives under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine (Cl2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dichlorophenyl)hexadecanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)hexadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Hexadecanamide: A simpler amide with a similar long-chain structure but lacking the dichlorophenyl group.
N-(3,4-dichlorophenyl)octadecanamide: Similar structure with an octadecanamide chain instead of hexadecanamide.
N-(3,4-dichlorophenyl)decanamide: Similar structure with a decanamide chain.
Uniqueness
N-(3,4-dichlorophenyl)hexadecanamide is unique due to the presence of both the dichlorophenyl group and the long hexadecanamide chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
72298-81-8 |
|---|---|
Molecular Formula |
C22H35Cl2NO |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)hexadecanamide |
InChI |
InChI=1S/C22H35Cl2NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)25-19-16-17-20(23)21(24)18-19/h16-18H,2-15H2,1H3,(H,25,26) |
InChI Key |
RXUZBXOTBIUGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


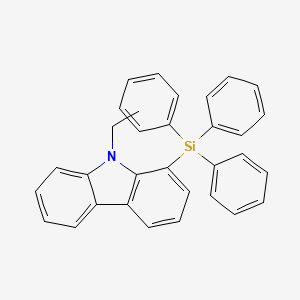

![4-((1H-Benzo[d][1,2,3]triazol-1-yl)(phenyl)methyl)-1-methylpiperidin-4-ol](/img/structure/B11956738.png)

